2-[(4-methoxybenzoyl)amino]benzoic Acid
Description
2-[(4-methoxybenzoyl)amino]benzoic Acid is an organic compound with the molecular formula C15H13NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxybenzoyl group attached to an amino benzoic acid structure.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDOQXWBHGKWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352237 | |
| Record name | 2-[(4-methoxybenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34425-86-0 | |
| Record name | 2-[(4-methoxybenzoyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzoyl)amino]benzoic Acid typically involves the following steps:
Preparation of 4-methoxybenzoic acid: This can be achieved by reacting 4-methoxybenzaldehyde with an oxidizing agent such as potassium permanganate.
Formation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is then treated with thionyl chloride to form 4-methoxybenzoyl chloride.
Reaction with 2-aminobenzoic acid: The 4-methoxybenzoyl chloride is reacted with 2-aminobenzoic acid in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (pKa ~2.8–3.1, inferred from structurally similar benzoic acid derivatives ) undergoes typical acid-base reactions:
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Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.
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Salt Formation : Neutralizes with bases like NaOH to yield water-soluble carboxylate salts.
Amide Hydrolysis
The benzoylamino group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, Δ) | 4-Methoxybenzoic acid + 2-aminobenzoic acid | Nucleophilic acyl substitution |
| Basic (NaOH, Δ) | 4-Methoxybenzoate + 2-aminobenzoate | Base-catalyzed hydrolysis |
Methoxy Group Transformations
The electron-donating methoxy group participates in electrophilic substitution and oxidation:
Oxidation
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Product : Oxidized to a carboxylic acid group, yielding 2-[(4-carboxybenzoyl)amino]benzoic acid.
Demethylation
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Product : Converts methoxy to hydroxyl, forming 2-[(4-hydroxybenzoyl)amino]benzoic acid.
Electrophilic Aromatic Substitution
The aromatic rings undergo substitution, guided by directing effects:
| Position | Directing Group | Reaction Example |
|---|---|---|
| Methoxy-substituted ring | Activating (ortho/para) | Nitration (HNO₃/H₂SO₄) at para |
| Carboxylic acid ring | Deactivating (meta) | Bromination (Br₂/FeBr₃) at meta |
Reduction Reactions
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Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, producing 2-[(4-methoxybenzyl)amino]benzoic alcohol (limited yield due to competing reductions).
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Carboxylic Acid Reduction : Requires prior esterification (e.g., with SOCl₂/MeOH) followed by LiAlH₄ to yield benzyl alcohol derivatives.
Biological Activity and Derivatives
While not a direct reaction, structural analogs of this compound exhibit notable bioactivity:
| Derivative | Activity | IC₅₀/Kᵢ | Reference |
|---|---|---|---|
| 4-Amino-3-bromo-5-fluorobenzohydrazide | Cholinesterase inhibition | 0.59 µM (AChE) | |
| Carboxamide-based derivatives | Anti-inflammatory | Kᵢ = 0.10–5.10 µM |
Thermal and Photochemical Stability
Biological Activity
2-[(4-methoxybenzoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, which may lead to therapeutic applications in areas such as cancer treatment, antimicrobial activity, and enzyme inhibition.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a methoxy group attached to a benzoyl moiety, which enhances its lipophilicity and potential for biological interactions.
1. Anticancer Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, one study reported IC50 values ranging from 5.85 µM to 21.3 µM for different derivatives against these cell lines, suggesting promising anticancer activity .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.85 |
| This compound | HepG2 | 21.3 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that certain derivatives possess broad-spectrum antibacterial and antifungal activities. For example, modifications to the PABA structure have resulted in compounds with minimum inhibitory concentrations (MICs) as low as 7.81 µM against various pathogens, including methicillin-resistant Staphylococcus aureus .
3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been found to inhibit soluble epoxide hydrolase (sEH), which is implicated in various pathological conditions including inflammation and cancer . The inhibition of this enzyme can lead to increased levels of beneficial epoxyeicosatrienoic acids (EETs), which have vasodilatory effects.
Case Studies
Several case studies highlight the biological potential of related compounds:
- Antitumor Effects : A study demonstrated that a series of benzoic acid derivatives showed significant cytotoxicity against the MCF-7 cell line, with some compounds exhibiting greater efficacy than standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : In a comparative study, derivatives were screened against a panel of bacterial strains, revealing that certain modifications enhanced their antimicrobial potency significantly .
- Inhibition of Cholinesterases : Some analogs have shown promising results as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
